hemoglobin F Forest Park
Description
Properties
CAS No. |
100356-92-1 |
|---|---|
Molecular Formula |
C8H9F2NO |
Synonyms |
hemoglobin F Forest Park |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below contrasts Hb F-Forest Park with other fetal and adult hemoglobin variants:
Functional Comparison
- Oxygen-Binding Properties: Hb F-Forest Park’s substitutions occur in regions critical for heme-pocket stability (γ75) and α-helix integrity (γ136). These changes likely increase oxygen affinity by stabilizing the oxygenated (R-state) conformation, similar to Hb F-Malta .
Interaction with Allosteric Effectors :
Unlike Hb A, fetal hemoglobin variants (including Hb F-Forest Park) exhibit reduced sensitivity to 2,3-BPG due to fewer binding sites in the gamma chain. This property is conserved across Hb F variants .
Clinical and Diagnostic Relevance
- Distinguishing from Pathogenic Variants :
Hb F-Forest Park’s asymptomatic presentation contrasts with Hb F-Portland (γ-globin tetramers), which causes hydrops fetalis in α-thalassemia major . - Diagnostic Pitfalls: Elevated Hb F levels in adults (>1%) are typically linked to β-thalassemia or hereditary persistence of fetal hemoglobin (HPFH). However, Hb F-Forest Park’s incidental discovery highlights the need for DNA sequencing to differentiate benign variants from disease-associated mutations .
Preparation Methods
Elution Profile and Fractionation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC further refines isolation, utilizing C4 or C18 columns with acetonitrile gradients (5–50% over 30 min). Hb F-Forest Park’s γX chain exhibits a retention time shift of +2.1 min compared to wild-type Aγ chains, enabling precise quantification.
Electrophoretic Characterization
Electrophoresis remains indispensable for initial screening and differentiation of Hb F-Forest Park from common variants.
Alkaline Electrophoresis
At pH 8.6 (cellulose acetate), Hb F-Forest Park migrates anomalously between Hb S (pI 7.09) and Hb C (pI 7.30), contrasting with wild-type Hb F (pI 6.98–7.05). This aberrant mobility stems from the loss of a negative charge at γ73 (Asp→Asn), reducing overall acidity.
Table 2: Electrophoretic Mobility of Hb F Variants
| Hemoglobin | Migration Position (Relative to Hb A) |
|---|---|
| Hb F | Slightly anodal |
| Hb F-Forest Park | Between Hb S and Hb C |
| Hb F-Campinas | Co-migrates with Hb S |
Isoelectric Focusing (IEF)
IEF (pH 6–9 gradient) resolves Hb F-Forest Park as a distinct band at pI 7.12, separable from Hb A (pI 7.21) and Hb F (pI 6.99). This method is critical for confirming heterozygosity in carriers.
Structural Elucidation via Tryptic Digestion and Peptide Analysis
Structural confirmation of Hb F-Forest Park requires peptide-level resolution.
Tryptic Digestion
γX chains are digested with trypsin (1:50 enzyme:substrate ratio, 37°C, 18 hr), yielding peptides resolved by reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). The γT-12 peptide (residues 67–82) shows altered retention due to the γ73 and γ75 substitutions.
Table 3: Peptide Analysis of γX Chains
Amino Acid Sequencing
Edman degradation of the γT-12 peptide confirms the dual substitutions at positions 73 (Asn) and 75 (Thr). Quantitative amino acid analysis further reveals a 12.5% reduction in aspartic acid content compared to wild-type Aγ chains.
DNA-Based Identification Techniques
Molecular diagnostics provide definitive identification of the underlying γ-globin gene mutations.
PCR Amplification and Sequencing
The Aγ-globin gene (HBG2) is amplified using primers flanking exon 2 (forward: 5′-CTGCCAGACTCAGAGAGAAC-3′; reverse: 5′-CAGGGCCTCACCATCATTT-3′). Sanger sequencing identifies the GAT→AAT mutation at codon 73 and ATT→ACT mutation at codon 75 .
Restriction Fragment Length Polymorphism (RFLP)
The γ73 (Asp→Asn) substitution abolishes a SfaNI restriction site (5′-GCATC-3′), producing a 1.2 kb fragment vs. 0.9 kb in wild-type alleles. This RFLP pattern segregates with carriers in familial studies.
Quantification Methods and Clinical Relevance
Accurate quantification of Hb F-Forest Park is essential for neonatal screening and hematologic diagnostics.
Alkali Denaturation
The Betke method (1-minute alkali denaturation in 0.06 N NaOH) quantifies Hb F-Forest Park at 12.2 ± 1.8% of total Hb in heterozygotes. Notably, this variant’s alkali resistance parallels wild-type Hb F, enabling standard calibration curves.
Flow Cytometry
Fluorescent anti-γ-globin antibodies (e.g., FITC-conjugated Hb F monoclonal antibodies) detect Hb F-Forest Park in 1.5–3.2% of erythrocytes in adults with hereditary persistence of fetal hemoglobin (HPFH).
Table 4: Clinical Reference Ranges for Hb F-Forest Park
| Population | Hb F-Forest Park (% of Total Hb) |
|---|---|
| Newborns | 10.5–14.0 |
| Adults (HPFH) | 1.2–3.5 |
Q & A
Q. How can researchers address contradictory findings in this compound’s association with clinical phenotypes (e.g., thalassemia vs. sickle cell complications)?
- Answer: Conduct meta-analyses using forest plots to visualize heterogeneity across studies, stratifying by patient demographics (e.g., age, comorbidities) and laboratory methodologies. Apply mixed-effects models to account for confounding variables (e.g., co-inherited hemoglobinopathies) and assess publication bias via funnel plots . Replication in longitudinal cohorts with standardized phenotyping protocols is critical .
Q. What experimental design considerations are essential for ensuring statistical power in studies investigating this compound’s regulatory mechanisms?
- Answer: Power analysis should precede study design, incorporating effect sizes from prior epigenomic studies (e.g., CRISPR-Cas9 silencing of γ-globin promoters). Use stratified sampling to account for population-specific modifiers (e.g., BCL11A polymorphisms). RNA-seq and ChIP-seq workflows require spike-in controls for normalization, and batch effects must be minimized via randomized processing .
Q. How can multi-omics datasets (e.g., proteomic, transcriptomic) be integrated to resolve the pathophysiological role of this compound?
- Answer: Leverage tools like STRING-DB for protein interaction networks and weighted gene co-expression networks (WGCNA) to identify hub genes. Cross-validate findings with public repositories (e.g., GEO, ClinVar) and apply Bayesian frameworks to prioritize causal pathways. Confounders such as tissue-specific expression (e.g., erythroblasts vs. reticulocytes) must be addressed via cell-type deconvolution algorithms .
Methodological Guidance for Data Interpretation
Q. What strategies mitigate biases in functional studies of this compound when using in vitro models (e.g., erythroid progenitors)?
- Answer: Primary cell cultures should be compared across ≥3 donor lines to capture genetic diversity. Include shRNA controls for gene-editing experiments and validate off-target effects via whole-exome sequencing. For hypoxia assays, standardize O2 levels using bioreactors and calibrate sensors daily .
Q. How should researchers validate conflicting reports on this compound’s stability under oxidative stress?
- Answer: Perform comparative stability assays (e.g., thermal shift assays, circular dichroism) under controlled oxidative conditions (H2O2 gradients). Pair these with redox proteomics to identify post-translational modifications (e.g., carbonylation) and correlate with clinical redox biomarkers (e.g., glutathione levels) .
Ethical and Data Management Considerations
Q. What are the best practices for sharing this compound research data while ensuring patient confidentiality?
- Answer: De-identify genomic data using GUIDs (globally unique identifiers) and deposit in controlled-access repositories (e.g., dbGaP). Include metadata detailing assay protocols (MIAME guidelines) and IRB approvals. For collaborative studies, implement data use agreements (DUAs) compliant with GDPR or HIPAA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
